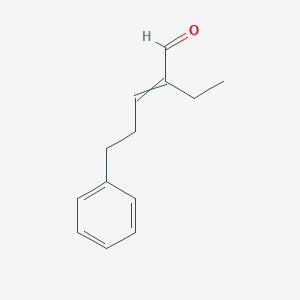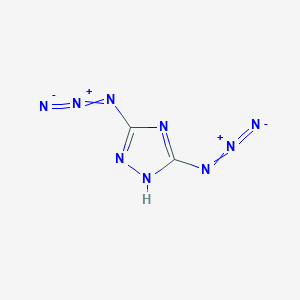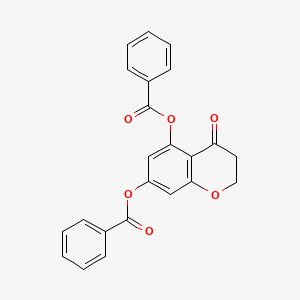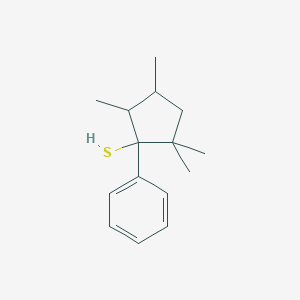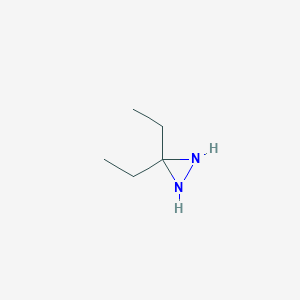
3,3-Diethyldiaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyldiaziridine is a highly strained three-membered heterocycle containing two nitrogen atoms. This compound is a derivative of diaziridine, which is known for its weak nitrogen-nitrogen bond, low toxicity, and unique chemical properties . The structure of this compound consists of a diaziridine ring substituted with two ethyl groups at the 3-position, making it a valuable intermediate in organic synthesis and various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethyldiaziridine typically involves the reaction of ethylamine with a suitable diaziridine precursor under controlled conditions. One common method includes the cyclization of ethylhydrazine with ethyl chloroformate, followed by the removal of protective groups to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 3,3-Diethyldiaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diazirines, which are useful in photoaffinity labeling.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Diazirines
Reduction: Hydrazine derivatives
Substitution: Substituted diaziridines
Wissenschaftliche Forschungsanwendungen
3,3-Diethyldiaziridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3-Diethyldiaziridine involves its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including proteins and nucleic acids, thereby exerting their effects . The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in chemical and biological research .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis(2-acetamidoethyl)diaziridine: Similar in structure but with different substituents, leading to distinct chemical properties.
6,6′-Dimethyl-1,1′,5,5′-tetraaza-6,6′-bi(bicyclo[3.1.0]hexane): A more complex diaziridine derivative with unique structural features.
Uniqueness: 3,3-Diethyldiaziridine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other diaziridine derivatives . Its ability to form diazirines and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
52175-94-7 |
|---|---|
Molekularformel |
C5H12N2 |
Molekulargewicht |
100.16 g/mol |
IUPAC-Name |
3,3-diethyldiaziridine |
InChI |
InChI=1S/C5H12N2/c1-3-5(4-2)6-7-5/h6-7H,3-4H2,1-2H3 |
InChI-Schlüssel |
GWTMMAZSNMYMKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NN1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


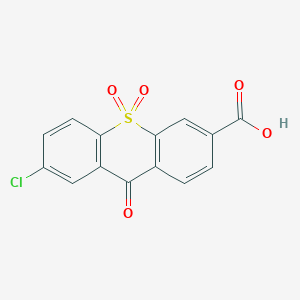
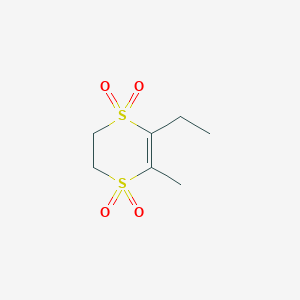
![Ethyl 4-[di(propan-2-yl)phosphanyl]benzoate](/img/structure/B14644402.png)
![2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14644403.png)

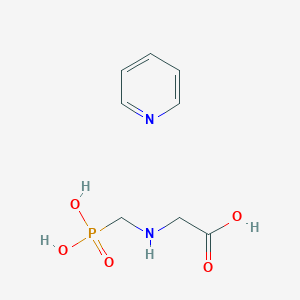
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14644430.png)
![{4-[Ethyl(phenyl)amino]-3-nitrophenyl}(phenyl)methanone](/img/structure/B14644436.png)
